molecular formula C20H14ClN3O3S B14109631 2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide

2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide

Cat. No.: B14109631
M. Wt: 411.9 g/mol
InChI Key: VEMUAOYAFPDNJT-UHFFFAOYSA-N
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Description

2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a thienopyrimidine core, which is a fused ring system combining thiophene and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide typically involves multi-step organic reactions. One common method involves the condensation of 3-chlorobenzaldehyde with thiourea to form 3-(3-chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one. This intermediate is then reacted with phenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thienopyrimidine derivatives.

    Substitution: Formation of substituted thienopyrimidine derivatives with various functional groups.

Scientific Research Applications

2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide is unique due to its thienopyrimidine core, which imparts distinct electronic properties and biological activities

Properties

Molecular Formula

C20H14ClN3O3S

Molecular Weight

411.9 g/mol

IUPAC Name

2-[3-(3-chlorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide

InChI

InChI=1S/C20H14ClN3O3S/c21-13-5-4-8-15(11-13)24-19(26)18-16(9-10-28-18)23(20(24)27)12-17(25)22-14-6-2-1-3-7-14/h1-11H,12H2,(H,22,25)

InChI Key

VEMUAOYAFPDNJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)Cl)SC=C3

Origin of Product

United States

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